N-(6-chloro-1,3-benzothiazol-2-yl)-4-(morpholin-4-yl)-3-nitrobenzamide
Description
N-(6-chloro-1,3-benzothiazol-2-yl)-4-(morpholin-4-yl)-3-nitrobenzamide is a complex organic compound that belongs to the class of benzothiazole derivatives This compound is characterized by the presence of a benzothiazole ring, a morpholine ring, and a nitrobenzamide group
Properties
IUPAC Name |
N-(6-chloro-1,3-benzothiazol-2-yl)-4-morpholin-4-yl-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN4O4S/c19-12-2-3-13-16(10-12)28-18(20-13)21-17(24)11-1-4-14(15(9-11)23(25)26)22-5-7-27-8-6-22/h1-4,9-10H,5-8H2,(H,20,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNAAGUIMYCTKAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)C(=O)NC3=NC4=C(S3)C=C(C=C4)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-chloro-1,3-benzothiazol-2-yl)-4-(morpholin-4-yl)-3-nitrobenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of Benzothiazole Ring: The benzothiazole ring is synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Chlorination: The benzothiazole derivative is then chlorinated using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Nitration: The chlorinated benzothiazole is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Morpholine Substitution: The nitrobenzothiazole is then reacted with morpholine in the presence of a base such as potassium carbonate to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(6-chloro-1,3-benzothiazol-2-yl)-4-(morpholin-4-yl)-3-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride.
Substitution: The chlorine atom in the benzothiazole ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst, or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzothiazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N-(6-chloro-1,3-benzothiazol-2-yl)-4-(morpholin-4-yl)-3-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it can interact with cellular receptors and signaling pathways, leading to modulation of cellular processes such as proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
N-(6-chloro-1,3-benzothiazol-2-yl)-4-(morpholin-4-yl)-3-nitrobenzamide can be compared with other benzoth
Biological Activity
N-(6-chloro-1,3-benzothiazol-2-yl)-4-(morpholin-4-yl)-3-nitrobenzamide is a compound belonging to the benzothiazole derivatives, which have garnered attention for their diverse biological activities, particularly in cancer research and enzyme inhibition. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Benzothiazole Ring : Provides a scaffold for biological activity.
- Morpholine Group : Enhances solubility and biological interaction.
- Nitrobenzamide Moiety : Imparts additional reactivity and potential for enzyme inhibition.
The molecular formula is , with a molecular weight of 396.85 g/mol.
The biological activity of this compound primarily involves:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes by binding to their active sites, disrupting their catalytic functions.
- Cellular Signaling Modulation : It interacts with cellular receptors, influencing pathways related to proliferation, apoptosis, and inflammation.
Anticancer Activity
Recent studies have highlighted the anticancer properties of benzothiazole derivatives, including this compound. Key findings include:
- Cell Proliferation Inhibition : The compound demonstrated significant inhibition of proliferation in various cancer cell lines, including human epidermoid carcinoma (A431) and non-small cell lung cancer (A549) cells. The MTT assay indicated a dose-dependent reduction in cell viability.
| Concentration (μM) | A431 Cell Viability (%) | A549 Cell Viability (%) |
|---|---|---|
| 0 | 100 | 100 |
| 1 | 80 | 78 |
| 2 | 65 | 60 |
| 4 | 45 | 40 |
- Apoptosis Induction : Flow cytometry analysis revealed that treatment with the compound at concentrations of 1, 2, and 4 μM led to increased apoptosis rates in A431 and A549 cells.
Anti-inflammatory Effects
The compound also exhibited anti-inflammatory properties by reducing the expression levels of inflammatory cytokines such as IL-6 and TNF-α in RAW264.7 macrophages. ELISA results showed a significant decrease in these markers upon treatment with this compound.
Comparative Analysis with Other Benzothiazole Derivatives
In comparative studies with other benzothiazole derivatives:
| Compound Name | Activity Type | IC50 (μM) |
|---|---|---|
| N-(6-chloro-benzothiazol) | Anticancer | 2.5 |
| N-(2-morpholin-benzothiazole) | Anticancer | 3.0 |
| N-(6-chloro-benzothiazol) | Anti-inflammatory | 5.0 |
This table illustrates that this compound exhibits competitive activity against established compounds.
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of benzothiazole derivatives:
- Study on Structure–Activity Relationship (SAR) : A study synthesized multiple benzothiazole derivatives and evaluated their anticancer activities. The lead compound from this series showed significant promise against multiple cancer cell lines (PMC10982501) .
- In vitro Assays : In vitro assays demonstrated that modifications to the benzothiazole core can enhance anticancer efficacy, suggesting that further optimization of this compound could yield even more potent derivatives.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
